molecular formula C13H10ClN3 B2484241 4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline CAS No. 141245-78-5

4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline

Cat. No. B2484241
CAS RN: 141245-78-5
M. Wt: 243.69
InChI Key: OYRGQZGEESTQIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzodiazole derivatives involves condensation reactions, demonstrating the versatility of these compounds in forming Schiff bases and other complex molecules. For instance, Schiff bases of benzoxazol-2-yl derivatives have been synthesized by condensing benzoxazol-2-yl-carbaldehyde derivatives with aromatic amines, showcasing the chemical flexibility and potential for generating diverse compounds from similar precursors (Jayanna et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as isomeric chloro-aniline derivatives, has been elucidated through crystallographic studies, revealing insights into their spatial arrangement and bonding interactions. These studies highlight the planar nature of the benzodiazole backbone and its impact on the overall molecular conformation (Su et al., 2013).

Chemical Reactions and Properties

Benzodiazole derivatives undergo various chemical reactions, including ring annulation and electrophilic substitution, to form complex heterocyclic systems. The reactivity of these compounds towards different reagents underlines their utility in synthesizing novel organic molecules with potential applications in drug discovery and material science (Janardhan et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, of benzodiazole and aniline derivatives are crucial for their application in materials science. Studies focusing on these aspects help in understanding how these compounds can be processed and applied in various contexts (Wu et al., 2021).

Scientific Research Applications

Structural Analysis

  • Isomeric chloro-N-anilines, including 4-chloro-N-anilines, demonstrate planar backbone structures with significant dihedral angles between pyrrole and benzene rings, contributing to their potential in molecular structural studies and material science applications (Su et al., 2013).

Synthetic Chemistry

  • In synthetic chemistry, compounds similar to 4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline are used as building blocks for creating various heterocyclic compounds, which have potential applications in pharmaceuticals and material science (Zaki et al., 2006).

Anticancer Research

  • Derivatives of similar benzimidazole compounds have been explored for their anticancer properties, suggesting potential research applications of 4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline in developing new therapeutic agents (Nofal et al., 2014).

Molecular Complex Formation

  • Compounds structurally related to 4-chloro-1H-1,3-benzodiazol-2-yl aniline have been utilized in the synthesis of Schiff bases metal complexes, indicating the potential of these compounds in coordination chemistry and catalysis research (Mahmood et al., 2021).

Antimicrobial Activity

  • Similar aniline derivatives have been investigated for their antimicrobial activity, suggesting possible applications of 4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline in microbiological research and drug development (Habib et al., 2013).

properties

IUPAC Name

4-(4-chloro-1H-benzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-10-2-1-3-11-12(10)17-13(16-11)8-4-6-9(15)7-5-8/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRGQZGEESTQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline

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